![molecular formula C25H28N6 B2725667 5-(4-Cyclohexylpiperazin-1-yl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline CAS No. 902907-09-9](/img/structure/B2725667.png)
5-(4-Cyclohexylpiperazin-1-yl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
This compound belongs to the class of organic compounds known as triazoloquinazolines. These are aromatic heterocyclic compounds containing a quinazoline moiety where one of the nitrogen atoms is part of a triazole ring .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a suitable precursor with a triazole derivative. For instance, the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives involves the reaction of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline ring fused with a triazole ring. The exact structure would depend on the positions of the various substituents on these rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. For instance, the triazole ring might undergo reactions typical of azoles, such as electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, its solubility would depend on the polarity of its functional groups, and its stability might be influenced by the presence of the triazole ring .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(4-cyclohexylpiperazin-1-yl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6/c1-3-9-19(10-4-1)23-27-24-21-13-7-8-14-22(21)26-25(31(24)28-23)30-17-15-29(16-18-30)20-11-5-2-6-12-20/h1,3-4,7-10,13-14,20H,2,5-6,11-12,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBTXNXUKNHTGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=NC4=CC=CC=C4C5=NC(=NN53)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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